molecular formula C11H16N2O2S B2857906 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea CAS No. 2034621-34-4

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea

Cat. No. B2857906
CAS RN: 2034621-34-4
M. Wt: 240.32
InChI Key: LNRNVVDXCVFPLM-UHFFFAOYSA-N
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Description

1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea, also known as THF-TMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. THF-TMU is a urea derivative that has been found to exhibit potent biological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Non-racemic Atropisomeric (thio)ureas as Neutral Enantioselective Anion Receptors

Research on non-racemic atropisomeric (thio)ureas, including their synthesis and enantioselective binding properties, provides insights into the structural and electronic factors influencing their interactions with anions. These studies explore the potential of (thio)ureas in chiral recognition and separation technologies, which could extend to the chemical family of 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea for similar applications (Roussel et al., 2006).

Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as Novel Acetylcholinesterase Inhibitors

The design and biochemical evaluation of flexible (thio)ureas as acetylcholinesterase inhibitors highlight their potential in the development of therapeutic agents. The study's focus on optimizing spacer length and substituents for enhancing inhibitory activity suggests that derivatives of 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea could be explored for similar biological activities (Vidaluc et al., 1995).

Conformational Adjustments over Synthons of Urea and Thiourea Based Assemblies

This research on the conformational adjustments in urea and thiourea-based assemblies, including their self-assembly and interaction with inorganic acids, provides a foundation for understanding how the chemical structure influences molecular assembly and reactivity. Such insights are crucial for the development of novel materials and sensors based on urea and thiourea derivatives (Phukan & Baruah, 2016).

Nature of Urea-Fluoride Interaction: Incipient and Definitive Proton Transfer

The study of urea-fluoride interactions and the resulting proton transfer mechanisms can inform the design of urea-based compounds for applications in catalysis and organocatalysis. Understanding these interactions can lead to the development of catalysts that facilitate or inhibit specific chemical reactions (Boiocchi et al., 2004).

Urea Derivatives as Cytokinin-like Activity and Adventitious Rooting Enhancement

Urea derivatives, including those similar in structure to 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-3-ylmethyl)urea, have been shown to possess cytokinin-like activity, influencing plant cell division and differentiation. This suggests potential agricultural applications in enhancing plant growth and rooting (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(thiophen-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c14-11(12-6-9-3-5-16-8-9)13-7-10-2-1-4-15-10/h3,5,8,10H,1-2,4,6-7H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRNVVDXCVFPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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